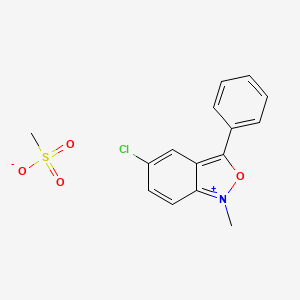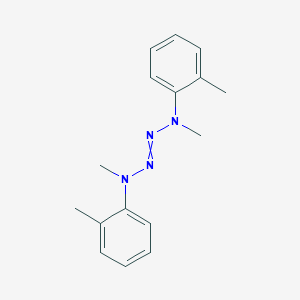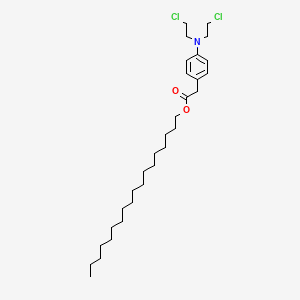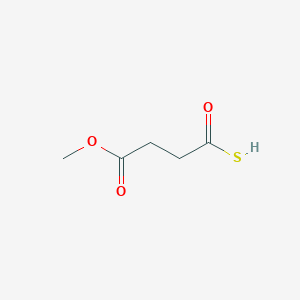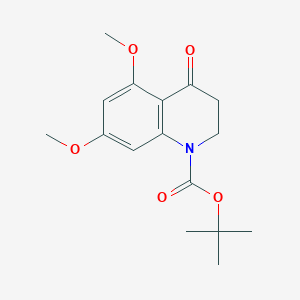![molecular formula C4H6Cl3NOS B14481046 2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide CAS No. 70511-93-2](/img/structure/B14481046.png)
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide is a chemical compound with the molecular formula C4H6Cl3NOS It is known for its unique structure, which includes a trichloromethyl group and a methylsulfanyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide typically involves the reaction of trichloroacetonitrile with methylthiomethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
化学反应分析
Types of Reactions
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in a solvent like tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions are usually conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl and monochloromethyl derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学研究应用
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The trichloromethyl group can form reactive intermediates that disrupt cellular processes, while the methylsulfanyl group may enhance its binding affinity to target enzymes or receptors.
相似化合物的比较
Similar Compounds
2,2,2-Trichloroacetamide: Similar structure but lacks the methylsulfanyl group.
2,2,2-Trichloro-N-methylacetamide: Contains a methyl group instead of the methylsulfanyl group.
2,2,2-Trichloro-N-ethylacetamide: Contains an ethyl group instead of the methylsulfanyl group.
Uniqueness
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide is unique due to the presence of both trichloromethyl and methylsulfanyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
70511-93-2 |
|---|---|
分子式 |
C4H6Cl3NOS |
分子量 |
222.5 g/mol |
IUPAC 名称 |
2,2,2-trichloro-N-(methylsulfanylmethyl)acetamide |
InChI |
InChI=1S/C4H6Cl3NOS/c1-10-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9) |
InChI 键 |
GOVNXDSMTYQZIB-UHFFFAOYSA-N |
规范 SMILES |
CSCNC(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol](/img/structure/B14480966.png)
![Spiro[2.3]hexane-5-carbohydrazide](/img/structure/B14480973.png)
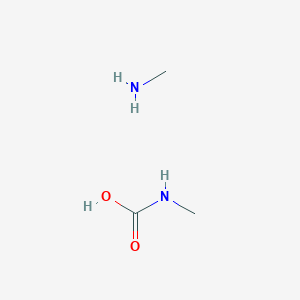
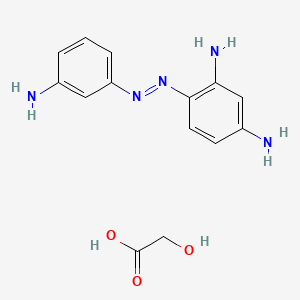
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)

